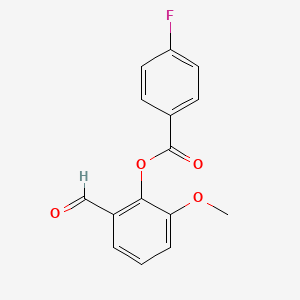![molecular formula C19H22N2O3 B5780172 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide, also known as ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide compounds and has a molecular weight of 357.43 g/mol.
Mecanismo De Acción
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide acts as a selective activator of the Kir7.1 potassium channel, which is expressed in various tissues, including the pancreas, brain, and kidney. Activation of the Kir7.1 channel leads to hyperpolarization of the cell membrane, which in turn leads to a decrease in insulin secretion in pancreatic beta-cells. In cancer cells, activation of the Kir7.1 channel leads to an increase in intracellular potassium ion concentration, which triggers apoptosis and inhibits cell cycle progression. The exact mechanism of action of 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in neurological disorders is still under investigation.
Biochemical and Physiological Effects
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have significant biochemical and physiological effects in various tissues. In pancreatic beta-cells, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to decrease insulin secretion by activating the Kir7.1 channel. In cancer cells, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to induce apoptosis and inhibit cell cycle progression by increasing intracellular potassium ion concentration. In the brain, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have anticonvulsant effects, suggesting its potential use in treating epilepsy. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to have analgesic effects, suggesting its potential use in treating neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high selectivity for the Kir7.1 channel. This allows for precise activation of the channel without affecting other potassium channels. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide is its short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
For 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide include exploring its potential use in combination therapy for cancer and developing more potent and selective analogs.
Métodos De Síntesis
The synthesis of 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate product is then reacted with 3-aminophenylboronic acid to form the key intermediate, 3-(propionylamino)phenyl)boronic acid. The final step involves the reaction of the key intermediate with isopropoxyamine to form 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide. The synthesis method has been optimized to produce high yields of pure 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. It has been shown to activate the Kir7.1 potassium channel, which plays a crucial role in regulating insulin secretion in pancreatic beta-cells. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been investigated for its potential use in treating neurological disorders, such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
N-[3-(propanoylamino)phenyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-8-6-9-16(12-15)21-19(23)14-7-5-10-17(11-14)24-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUZVPMXYMYCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propanoylamino)phenyl]-3-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)